
Chaetocin
Übersicht
Beschreibung
Chaetocin is a natural product from Chaetomium species . It is a histone methyltransferase inhibitor with IC50 of 0.8 μM, 2.5 μM, and 3 μM for dSU (VAR)3-9, mouse G9a, and Neurospora crassa DIM5, respectively . This compound is an anticancer agent and inhibitor of thioredoxin reductase (TrxR) .
Synthesis Analysis
The total synthesis of this compound has been accomplished in nine steps starting from known N-Cbz-N-Me-serine using radical α-bromination reaction of diketopiperazine 10 and Co (I)-mediated reductive dimerization reaction of 12 as key reactions .Molecular Structure Analysis
This compound is a molecular dimer of two five-membered rings cis fused . It belongs to the 3,6-epidithio-diketopiperazines class .Chemical Reactions Analysis
This compound is dramatically accumulated in cancer cells via a process inhibited by glutathione and requiring intact/unreduced disulfides for uptake . Once inside the cell, its anticancer activity appears mediated primarily through the imposition of oxidative stress and consequent apoptosis induction .Physical And Chemical Properties Analysis
This compound has a molecular formula of C30H28N6O6S4 and a molecular weight of 696.84 . It has a density of 1.9±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Chaetocin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Antitumor-Potenziale: this compound hat sich als vielversprechend erwiesen, um das Wachstum und die Proliferation verschiedener Tumorzellen zu unterdrücken. Es reguliert mehrere Signalwege, die mit der Tumorentstehung und -progression zusammenhängen, induziert Apoptose, verstärkt Autophagie, verursacht Zellzyklusarrest und hemmt die Tumorangiogenese, Invasion und Migration .
Apoptose-Induktion: Studien haben die Fähigkeit von this compound hervorgehoben, sowohl intrinsische als auch extrinsische Apoptose in Krebszellen zu induzieren. Dieser duale Wirkmechanismus macht es zu einer potenten Verbindung für die Krebstherapieforschung .
Autophagie-Verstärkung: this compound verstärkt die Autophagie in Krebszellen, ein Prozess, der zum Zelltod führen kann und als potenzieller therapeutischer Weg bei der Krebsbehandlung ins Visier genommen wurde .
Zellzyklusarrest: Untersuchungen zeigen, dass this compound den Zellzyklus in verschiedenen Phasen arretieren kann, was entscheidend ist, um die Proliferation von Krebszellen zu stoppen .
Anti-Angiogenese: Es wurde festgestellt, dass this compound die Tumorangiogenese hemmt, d.h. die Bildung neuer Blutgefäße, die Tumoren zum Wachstum benötigen. Dieser Effekt ist für potenzielle Anwendungen bei der Verhinderung von Tumorwachstum und -metastasierung von Bedeutung .
Hemmung der Invasion und Migration: Die Fähigkeit der Verbindung, die invasiven und migratorischen Fähigkeiten von Tumorzellen zu unterdrücken, ist ein weiterer interessanter Bereich, da sie zu Fortschritten bei der Verhinderung der Ausbreitung von Krebs führen könnte .
Abschwächung des Verlaufs der Atherosklerose: Neben seinen Antitumoreigenschaften wurde this compound auch auf seine Auswirkungen auf die Atherosklerose untersucht. Es hemmte signifikant die Proliferation und Migration von glatten Muskelzellen der Gefäße (VSMCs), die an der Progression der Atherosklerose beteiligt sind .
In Vivo
Chaetocin has been studied for its potential medicinal and therapeutic applications in vivo. It has been found to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. In addition, this compound has been found to possess anti-inflammatory, antioxidant, and analgesic properties.
In Vitro
Chaetocin has also been studied for its potential medicinal and therapeutic applications in vitro. In vitro studies have found that this compound has a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. In addition, this compound has been found to possess anti-inflammatory, antioxidant, and analgesic properties.
Wirkmechanismus
Target of Action
Chaetocin primarily targets the histone methyltransferase SUV39H1 . SUV39H1 is a member of the histone-lysine methyltransferase family, which plays a crucial role in the regulation of chromatin structure and gene expression .
Mode of Action
This compound interacts with its target, SUV39H1, by inhibiting its activity . This inhibition leads to a decrease in the methylation of histone H3 at lysine 9 (H3K9me3), a marker of heterochromatin . The decrease in H3K9me3 levels can lead to changes in chromatin structure and gene expression .
Biochemical Pathways
This compound affects multiple signaling pathways related to tumor initiation and progression . It induces cancer cell apoptosis (both intrinsic and extrinsic), enhances autophagy, induces cell cycle arrest, and inhibits tumor angiogenesis, invasion, and migration .
Pharmacokinetics
It is known that this compound can be taken up by cells and exert its effects intracellularly .
Result of Action
This compound’s action results in the suppression of the growth and proliferation of various tumor cells . It induces apoptosis and autophagy in cancer cells, leading to cell death . Additionally, it can induce cell cycle arrest and inhibit tumor angiogenesis, invasion, and migration .
Action Environment
It is known that this compound’s anticancer effects can be enhanced by the inhibition of autophagy , suggesting that cellular and molecular contexts can influence its efficacy.
Biologische Aktivität
Chaetocin has been found to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. In addition, this compound has been found to possess anti-inflammatory, antioxidant, and analgesic properties.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the synthesis of essential molecules, such as DNA and RNA. In addition, this compound has been found to interfere with the activity of certain proteins involved in the regulation of cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Chaetocin has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound in laboratory experiments is its low toxicity, which makes it suitable for use in a variety of experiments. In addition, this compound is easily synthesized and can be stored for long periods of time without degradation. However, one of the main limitations of using this compound in laboratory experiments is its low solubility, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The potential future directions for chaetocin research include further investigation into its mechanism of action, its pharmacodynamics, and its potential therapeutic applications. In addition, further research is needed to explore the potential of this compound as a tool for drug discovery and development. Other potential future directions for this compound research include further investigation into its structure-activity relationships, its pharmacokinetics, and its potential applications in the treatment of various diseases. Additionally, further research is needed to explore the potential of this compound as a tool for drug delivery and its potential applications in the treatment of cancer.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Chaetocin has been reported as inhibitors against lysine-specific histone methyltransferases SUV39 family such as SUV39H1, which could efficiently down-regulate histone H3 lysine 9 tri-methylation (H3K9me3) on pericentric heterochromatin . This interaction with enzymes and proteins plays a significant role in its biochemical reactions.
Cellular Effects
In vitro, this compound treatment significantly inhibited the proliferation of Vascular Smooth Muscle Cells (VSMCs) in a concentration- and time-dependent manner . It also suppressed the migration of VSMCs . Moreover, this compound treatment induced a contractile phenotype in VSMCs by increasing α-SMA and SM22α expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by interacting with the human SUV39H1 chromodomain (CD) and HP1 chromoshadow domain (CSD) . It also attenuates the accumulation of H3K9me3 on VSMCs contractile gene promoters, which promotes the expression of α-SMA and SM22α .
Temporal Effects in Laboratory Settings
Over time, this compound treatment decreased the H3K9me3 expression, diminished atherosclerotic plaque formation, and increased plaque stability by decreasing necrotic core area and lipid accumulation and increasing collagen content and contractile VSMC phenotype .
Metabolic Pathways
Its interaction with histone methyltransferases suggests it may play a role in epigenetic regulation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Chaetocin can be achieved through a 6-step pathway starting from L-tryptophan.", "Starting Materials": [ "L-tryptophan", "Methanesulfonic acid", "Trifluoroacetic anhydride", "Benzaldehyde", "Methylamine", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Toluene", "Chloroform", "Acetic acid", "Sodium iodide", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Conversion of L-tryptophan to tryptophol using methanesulfonic acid and hydrogen peroxide in methanol.", "Step 2: Conversion of tryptophol to tryptophan aldehyde using trifluoroacetic anhydride and benzaldehyde in toluene.", "Step 3: Conversion of tryptophan aldehyde to tryptophan amide using methylamine in methanol.", "Step 4: Conversion of tryptophan amide to tryptophan amide hydrochloride using hydrochloric acid in chloroform.", "Step 5: Conversion of tryptophan amide hydrochloride to Chaetocin using acetic acid, sodium iodide, and hydrogen peroxide in ethyl acetate.", "Step 6: Purification of Chaetocin using sodium bicarbonate and sodium chloride." ] } | |
| 28097-03-2 | |
Molekularformel |
C30H28N6O6S4 |
Molekulargewicht |
696.8 g/mol |
IUPAC-Name |
(1S,3R,14S)-14-(hydroxymethyl)-3-[(1S,3R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C30H28N6O6S4/c1-33-21(39)27-11-25(15-7-3-5-9-17(15)31-19(25)35(27)23(41)29(33,13-37)45-43-27)26-12-28-22(40)34(2)30(14-38,46-44-28)24(42)36(28)20(26)32-18-10-6-4-8-16(18)26/h3-10,19-20,31-32,37-38H,11-14H2,1-2H3/t19?,20?,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
PZPPOCZWRGNKIR-SCXPTGBVSA-N |
Isomerische SMILES |
CN1C(=O)[C@@]23C[C@]4(C(N2C(=O)[C@@]1(SS3)CO)NC5=CC=CC=C54)[C@]67C[C@]89C(=O)N([C@](C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |
SMILES |
CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |
Kanonische SMILES |
CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |
Aussehen |
Solid powder |
| 28097-03-2 | |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Chaetocin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B1668485.png)

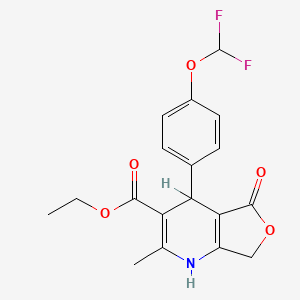
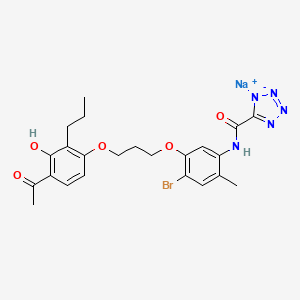

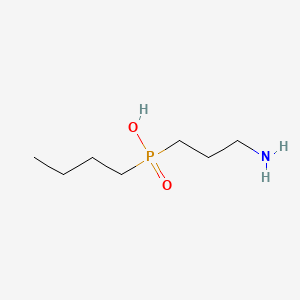

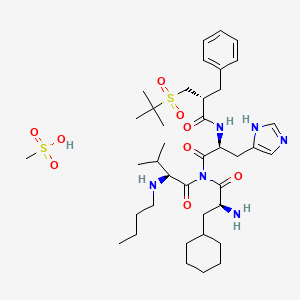
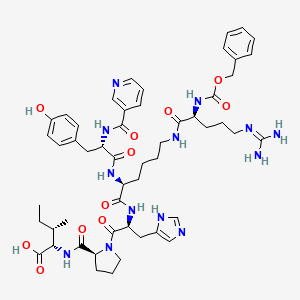
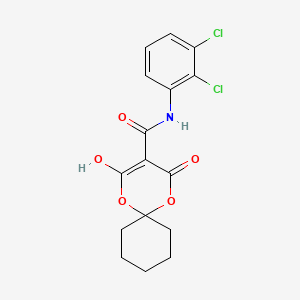
![[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid](/img/structure/B1668505.png)
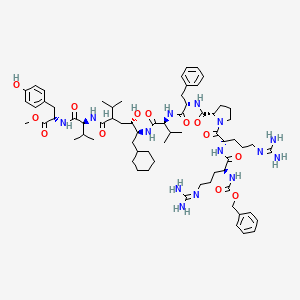
![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)
